Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, including their pleasant odors and roles as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Carboxylic acid, methanol, acid catalyst (e.g., sulfuric acid)
Conditions: Reflux, removal of water to drive the reaction to completion
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or alcohols
Major Products
Reduction of Nitro Group: Corresponding amine
Reduction of Cyano Group: Corresponding amine
Substitution of Ester Group: Corresponding amide or alcohol derivative
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical precursor, its mechanism would involve the interaction with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological activity of the final product.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-cyano-4-nitrophenyl)acetate
- Methyl 2-(3,4-dimethoxyphenyl)acetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate
Uniqueness
Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate is unique due to the presence of both cyano and nitro groups, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The compound can be synthesized through a series of nucleophilic substitutions and condensation reactions involving appropriate precursors such as 3-cyano-4-nitrophenol and 3,4-dimethoxyphenylacetate.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
Pharmacological Effects
- Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may provide neuroprotective benefits by modulating sphingomyelinase activity, which plays a crucial role in neurodegenerative diseases like Alzheimer's .
Data Tables
Activity Type | Effect Observed | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | , |
Anti-inflammatory | Downregulates cytokines | , |
Neuroprotective | Modulates sphingomyelinase activity |
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .
- Animal Models : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced neuroinflammation, highlighting its possible therapeutic role in neurodegenerative disorders .
Properties
Molecular Formula |
C18H16N2O6 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C18H16N2O6/c1-24-15-7-5-12(9-16(15)25-2)17(18(21)26-3)11-4-6-14(20(22)23)13(8-11)10-19/h4-9,17H,1-3H3 |
InChI Key |
UYKOXWVQKGQKJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)[N+](=O)[O-])C#N)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.